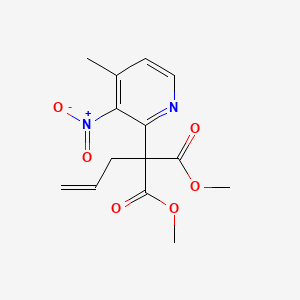
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C14H15NO6 It is a derivative of malonic acid, featuring an allyl group and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration and subsequent functional group modifications. The reaction conditions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the malonate, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
化学反応の分析
Types of Reactions
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The allyl group can be hydrogenated to form a saturated alkyl chain.
Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Saturated alkyl malonates.
Substitution: Various alkylated malonate derivatives depending on the substituent used.
科学的研究の応用
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The allyl group provides a site for further chemical modifications, enhancing its versatility in different applications .
類似化合物との比較
Similar Compounds
Dimethyl allylmalonate: Similar structure but lacks the nitropyridine moiety.
Dimethyl 2-(3-nitropyridin-2-yl)malonate: Similar but without the allyl group.
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: Similar but with a nitrophenyl group instead of a nitropyridine.
Uniqueness
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is unique due to the presence of both an allyl group and a nitropyridine moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications .
特性
分子式 |
C14H16N2O6 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H16N2O6/c1-5-7-14(12(17)21-3,13(18)22-4)11-10(16(19)20)9(2)6-8-15-11/h5-6,8H,1,7H2,2-4H3 |
InChIキー |
PQOKRDSYIALWSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(CC=C)(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/no-structure.png)


methanone Hydrochloride](/img/structure/B13718874.png)
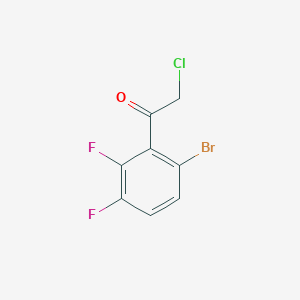
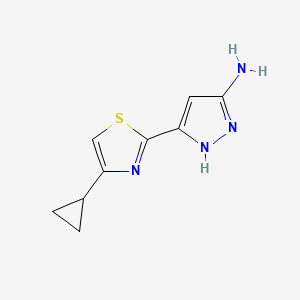
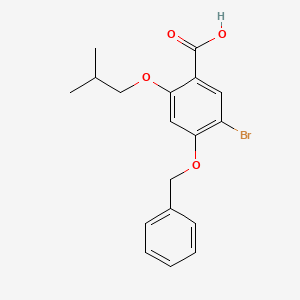
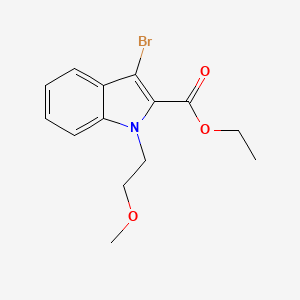

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
